molecular formula C8H11NO2S B2565284 2-Methyl-5-(methylsulfonyl)aniline CAS No. 1671-48-3

2-Methyl-5-(methylsulfonyl)aniline

Cat. No. B2565284
Key on ui cas rn: 1671-48-3
M. Wt: 185.24
InChI Key: CVZREHYXQNAPKJ-UHFFFAOYSA-N
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Patent
US06969713B2

Procedure details

The subtitle compound was prepared from 5-methanesulphonyl-2-methylaniline (0.82 g) and chloroacetyl chloride (0.72 ml) by the method of Example 33 step (iii) as a beige solid. Yield: 0.61 g
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([CH3:12])=[C:9]([CH:11]=1)[NH2:10])(=[O:4])=[O:3].[Cl:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:13][CH2:14][C:15]([NH:10][C:9]1[CH:11]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:6]=[CH:7][C:8]=1[CH3:12])=[O:16]

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=CC(=C(N)C1)C
Name
Quantity
0.72 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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